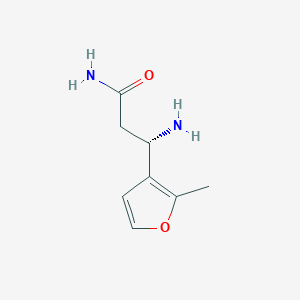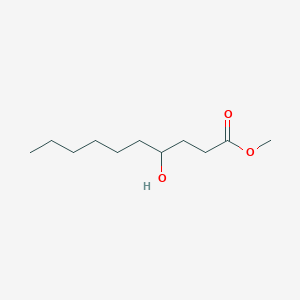
Methyl 4-hydroxydecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxydecanoate is an organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . It belongs to the class of medium-chain hydroxy acids and derivatives, characterized by a hydroxy group attached to a decanoic acid backbone . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxydecanoate can be synthesized through various chemical reactions. One common method involves the esterification of 4-hydroxydecanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxodecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 4-hydroxydecanol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 4-oxodecanoate
Reduction: Methyl 4-hydroxydecanol
Substitution: Various alkyl or acyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxydecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a substrate in enzymatic studies to understand the metabolism of hydroxy acids.
Medicine: Research into its potential therapeutic effects, including its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxydecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites . These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and exerting their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 10-hydroxydecanoate: Another medium-chain hydroxy acid ester with similar chemical properties.
Methyl 3-hydroxydodecanoate: A longer-chain hydroxy acid ester with distinct reactivity and applications.
Uniqueness
Methyl 4-hydroxydecanoate is unique due to its specific hydroxy group position on the decanoic acid chain, which influences its reactivity and interaction with other molecules. This positional specificity allows for the formation of unique derivatives and applications in various fields .
Eigenschaften
Molekularformel |
C11H22O3 |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
methyl 4-hydroxydecanoate |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
RFFUMWZSHOBFBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


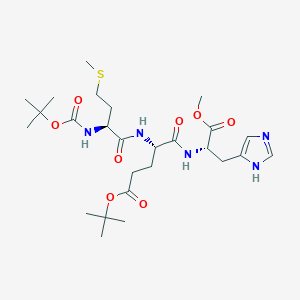
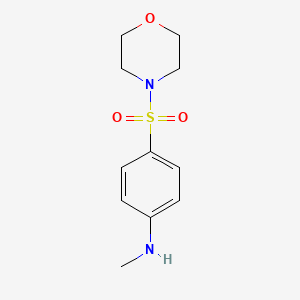
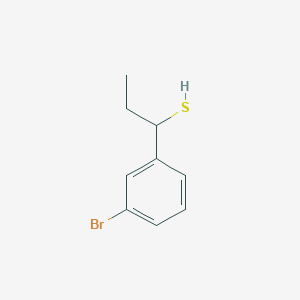
![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)

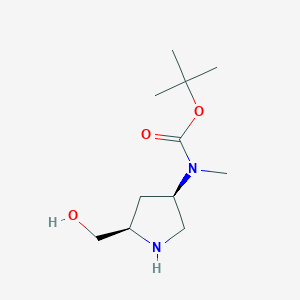
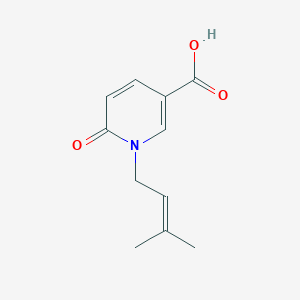
amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
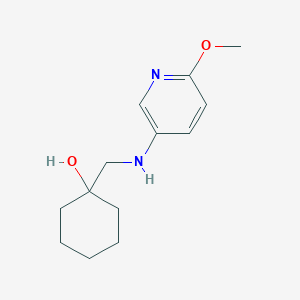
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)

